molecular formula C21H10ClF5N2O2 B4944071 2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B4944071
M. Wt: 452.8 g/mol
InChI Key: VHYWUDXXSHIDIM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxazole ring, a chlorophenyl group, and a pentafluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of Pentafluorophenyl Group: The pentafluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using pentafluorobenzene and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: A simpler analog with a similar chlorophenyl group but lacking the benzoxazole and pentafluorophenyl groups.

    1-(4-chlorophenyl)-3-(2,3,4,5,6-pentafluorophenyl)thiopropanone: Another compound with both chlorophenyl and pentafluorophenyl groups but with a different core structure.

Uniqueness

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of a benzoxazole ring, chlorophenyl group, and pentafluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClF5N2O2/c22-10-3-1-9(2-4-10)7-14(30)28-11-5-6-13-12(8-11)29-21(31-13)15-16(23)18(25)20(27)19(26)17(15)24/h1-6,8H,7H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYWUDXXSHIDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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